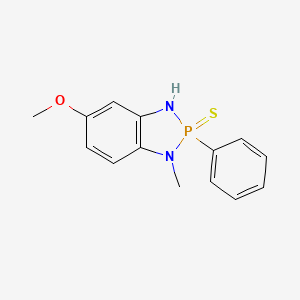
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by its unique structure, which includes a benzodiazaphosphole ring system with methoxy, methyl, phenyl, and sulfanylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of a suitable benzodiazaphosphole precursor with methoxy, methyl, and phenyl substituents under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with key proteins or receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-phenyl-3H-1,3,2lambda5-benzodiazaphosphole: Lacks the methoxy and sulfanylidene substituents.
5-methoxy-1-methyl-2-phenyl-3H-1,3,2lambda5-benzodiazaphosphole: Lacks the sulfanylidene substituent.
5-methoxy-1-methyl-2-phenyl-2-thioxo-3H-1,3,2lambda5-benzodiazaphosphole: Contains a thioxo group instead of sulfanylidene.
Uniqueness
The presence of the methoxy, methyl, phenyl, and sulfanylidene substituents in 5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2lambda5-benzodiazaphosphole imparts unique chemical and biological properties to the compound. These substituents influence its reactivity, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
4600-29-7 |
|---|---|
Molecular Formula |
C14H15N2OPS |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-methoxy-1-methyl-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C14H15N2OPS/c1-16-14-9-8-11(17-2)10-13(14)15-18(16,19)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,15,19) |
InChI Key |
WWDNXHRGMKSRTF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)NP1(=S)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


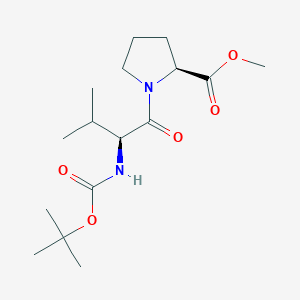
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
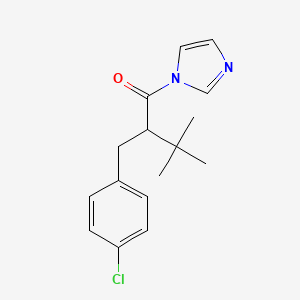
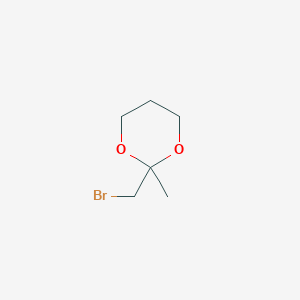
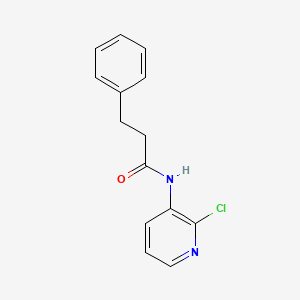
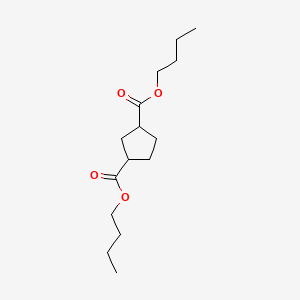
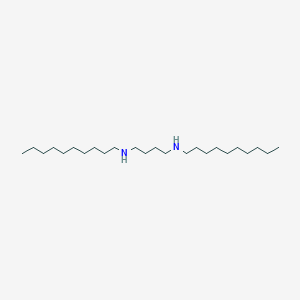
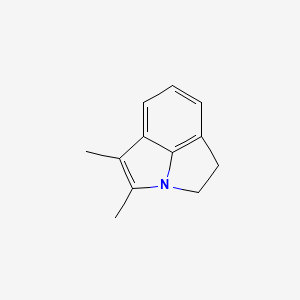
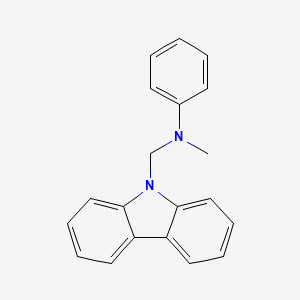
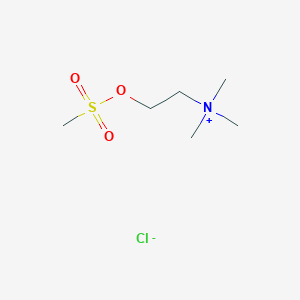
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
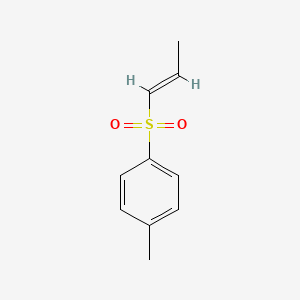
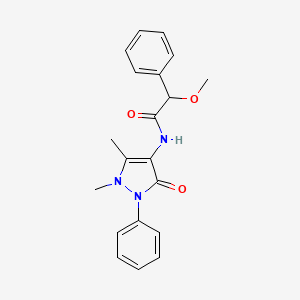
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
